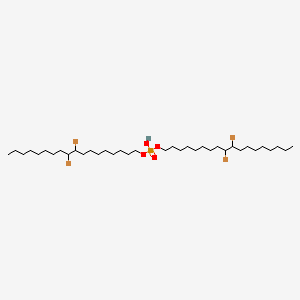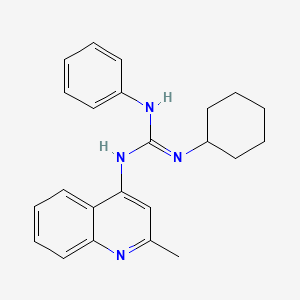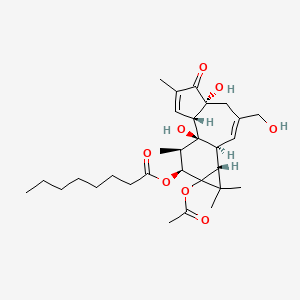![molecular formula C21H26ClNO B14464400 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane CAS No. 71783-85-2](/img/structure/B14464400.png)
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a phenyl group, and an azepane ring, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with the reaction of 4-chlorophenyl phenylmethanol with ethylene oxide to form the intermediate compound, which is then reacted with azepane under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cough and other respiratory conditions
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The precise mechanism of action of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is not fully understood, but it is known to interact with various molecular targets:
σ1 Receptor: Likely acts as an agonist, influencing signal transduction pathways.
GIRK Channels: Blocks these channels, affecting ion flow and cellular excitability.
Histamine H1 Receptor: Acts as an antagonist, contributing to its antihistamine effects
Vergleich Mit ähnlichen Verbindungen
Cloperastine: Shares a similar structure and is used as a cough suppressant.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
(p-Chlorophenyl)phenylmethane: A related compound with similar chemical properties.
Uniqueness: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is unique due to its combination of a chlorophenyl group, a phenyl group, and an azepane ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
71783-85-2 |
|---|---|
Molekularformel |
C21H26ClNO |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]azepane |
InChI |
InChI=1S/C21H26ClNO/c22-20-12-10-19(11-13-20)21(18-8-4-3-5-9-18)24-17-16-23-14-6-1-2-7-15-23/h3-5,8-13,21H,1-2,6-7,14-17H2 |
InChI-Schlüssel |
FCJXIUHUVWLMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)



![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)





![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)

